molecular formula C14H14N2O4 B2750348 (Z)-2-(tert-butyl)-4-(4-nitrobenzylidene)oxazol-5(4H)-one CAS No. 538339-03-6

(Z)-2-(tert-butyl)-4-(4-nitrobenzylidene)oxazol-5(4H)-one

Cat. No. B2750348
CAS RN: 538339-03-6
M. Wt: 274.276
InChI Key: VSSFRRHICXARHG-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of hippuric acid, 4-nitrobenzaldehyde, NaOAc, and Ac2O in THF . The mixture is refluxed for a few hours, after which the solid is filtered and washed .


Molecular Structure Analysis

The molecular structure of this compound includes a 5-membered oxazole ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom. The oxazole ring is substituted with a tert-butyl group at position 2 and a 4-nitrobenzylidene group at position 4.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 274.276 and an XLogP3 value of 3.1. The solubility information is not available.

Scientific Research Applications

Inkless Rewritable Paper

This compound has been utilized in the development of inkless rewritable paper . By employing it as an imaging layer and water as an ‘ink’, an eco-friendly solution for rewritable paper is created. This has significant applications in anti-counterfeiting and information security .

Colorimetric/Fluorescent Dual-Channel Sensor

The compound serves as a colorimetric and fluorescent dual-channel sensor for Zn²⁺ ions . It offers high sensitivity, high selectivity, a fast response time, and a low detection limit. This application is crucial for environmental monitoring and biomedical research .

Antibacterial Activity

Research indicates that the compound and its metal (II) complexes exhibit antibacterial activity . They have been tested against both Gram-positive and Gram-negative bacteria, showing higher activity than standard drugs, which could lead to new treatments for bacterial infections .

Sensing in Living Cells

Due to its low cytotoxicity, the compound has been successfully applied for sensing Zn²⁺ in living cells . This application is important for understanding cellular processes and developing new diagnostic methods .

Aggregation-Induced Emission (AIE)

The compound’s ability to exhibit aggregation-induced emission (AIE) makes it a candidate for creating new organic fluorescent materials. These materials can be used in various optical devices and sensors .

Excited-State Intramolecular Proton Transfer (ESIPT)

Incorporating the compound in materials that undergo excited-state intramolecular proton transfer (ESIPT) can lead to the development of advanced photonic materials with potential applications in organic lasers and light-emitting diodes (LEDs) .

Safety and Hazards

This compound is not intended for human or veterinary use and is strictly for research purposes. Specific safety and hazard information is not available in the retrieved information.

Future Directions

Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Future research may focus on synthesizing various oxazole derivatives and screening them for various biological activities .

properties

IUPAC Name

(4Z)-2-tert-butyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-14(2,3)13-15-11(12(17)20-13)8-9-4-6-10(7-5-9)16(18)19/h4-8H,1-3H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSFRRHICXARHG-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=N/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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